5-(4-methoxyphenyl)-4-phenyl-1H-pyrazol-3-amine 5-(4-methoxyphenyl)-4-phenyl-1H-pyrazol-3-amine
Brand Name: Vulcanchem
CAS No.: 802919-04-6
VCID: VC16793559
InChI: InChI=1S/C16H15N3O/c1-20-13-9-7-12(8-10-13)15-14(16(17)19-18-15)11-5-3-2-4-6-11/h2-10H,1H3,(H3,17,18,19)
SMILES:
Molecular Formula: C16H15N3O
Molecular Weight: 265.31 g/mol

5-(4-methoxyphenyl)-4-phenyl-1H-pyrazol-3-amine

CAS No.: 802919-04-6

Cat. No.: VC16793559

Molecular Formula: C16H15N3O

Molecular Weight: 265.31 g/mol

* For research use only. Not for human or veterinary use.

5-(4-methoxyphenyl)-4-phenyl-1H-pyrazol-3-amine - 802919-04-6

Specification

CAS No. 802919-04-6
Molecular Formula C16H15N3O
Molecular Weight 265.31 g/mol
IUPAC Name 5-(4-methoxyphenyl)-4-phenyl-1H-pyrazol-3-amine
Standard InChI InChI=1S/C16H15N3O/c1-20-13-9-7-12(8-10-13)15-14(16(17)19-18-15)11-5-3-2-4-6-11/h2-10H,1H3,(H3,17,18,19)
Standard InChI Key KWWJSSNJYYQSBQ-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C2=C(C(=NN2)N)C3=CC=CC=C3

Introduction

Chemical Structure and Physicochemical Properties

Core Structural Features

The compound consists of a pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) substituted at positions 4 and 5 with phenyl and 4-methoxyphenyl groups, respectively. The amine (-NH2) group at position 3 enhances its polarity and potential for hydrogen bonding. Key structural attributes include:

  • Pyrazole ring: Provides rigidity and aromaticity, facilitating π-π stacking interactions with biological targets.

  • 4-Methoxyphenyl group: The methoxy (-OCH3) substituent acts as an electron-donating group, modulating electronic properties and solubility.

  • Phenyl group at position 4: Contributes to lipophilicity, influencing membrane permeability.

Physicochemical Properties

Predicted properties derived from structurally similar pyrazole derivatives :

PropertyValue/Description
Molecular weight~295 g/mol
LogP (lipophilicity)~2.8 (moderate lipophilicity)
Hydrogen bond donors2 (amine and pyrazole N-H)
Hydrogen bond acceptors4 (amine, pyrazole N, methoxy O)
SolubilityModerate in polar solvents (e.g., DMSO)

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of 5-(4-methoxyphenyl)-4-phenyl-1H-pyrazol-3-amine typically involves cyclocondensation reactions. A representative pathway, adapted from methods used for analogous pyrazoles , includes:

Biological Activities and Mechanisms

Antimicrobial Activity

Pyrazole derivatives exhibit broad-spectrum antimicrobial effects. For instance, a structurally related compound, 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazole, showed MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli . The amine group at position 3 likely enhances bacterial membrane disruption via electrostatic interactions.

Anti-Inflammatory Activity

Inhibition of cyclooxygenase-2 (COX-2) has been observed in pyrazole analogs. A study on 5-aryl-1-phenylpyrazoles demonstrated 60–75% inhibition of COX-2 at 10 µM, comparable to celecoxib . The methoxyphenyl group may stabilize enzyme-ligand interactions through hydrophobic binding.

Comparative Analysis with Structural Analogs

Key Analogues and Their Properties

CompoundStructural DifferenceLogPBioactivity (IC50/MIC)
5-(4-Methoxyphenyl)-4-phenyl-1H-pyrazol-3-amineReference compound2.8N/A
5-Phenyl-1H-pyrazol-3-amineLacks methoxy group3.2MIC: 64 µg/mL (E. coli)
4-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-amineChlorine substituent3.5IC50: 18 µM (MCF-7)

Impact of Substituents on Activity

  • Methoxy group: Enhances solubility and target affinity via polar interactions.

  • Phenyl vs. chlorophenyl: Chlorine increases lipophilicity but may reduce metabolic stability.

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